1,3-Dibromo-5-(methoxymethyl)benzene
Description
Contextual Significance of Dihalogenated Aromatics as Synthetic Building Blocks
Dihalogenated aromatic compounds are fundamental building blocks in organic chemistry, serving as precursors for a wide array of complex organic molecules. hilarispublisher.com Their utility stems from the presence of two halogen atoms, which act as versatile functional handles for forming new carbon-carbon and carbon-heteroatom bonds. These reactions, most notably transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), allow for the controlled and stepwise introduction of different substituents onto the aromatic core.
This stepwise functionalization is a key advantage, enabling the synthesis of unsymmetrically substituted aromatic compounds that would be difficult to access through other routes. The reactivity of the carbon-halogen bond depends on the nature of the halogen (I > Br > Cl), allowing for selective reactions at different sites if different halogens are present. In molecules like 1,3-dibromo-5-(methoxymethyl)benzene (B6252154), the two identical bromine atoms provide two reactive sites for creating symmetrically or asymmetrically substituted products, depending on the reaction conditions. The strategic placement of these halogens on the aromatic ring is crucial for building the intricate scaffolds of pharmaceuticals, agrochemicals, and materials for the electronics industry. ontosight.ainih.gov
Strategic Position of this compound in Retrosynthetic Planning
In the context of retrosynthetic analysis, this compound is a valuable synthon for molecules containing a 1,3,5-trisubstituted benzene (B151609) ring. The two bromine atoms are readily converted into other functional groups or coupled with other molecular fragments. This allows synthetic chemists to disconnect complex target molecules at the C-Br bonds, simplifying the structure back to this readily available starting material.
The meta-orientation of the two bromine atoms is particularly significant. It allows for the construction of molecules with specific spatial arrangements of substituents, which is often critical for biological activity or material properties. For instance, one bromine atom can be selectively reacted through a lithium-halogen exchange followed by quenching with an electrophile, leaving the second bromine available for a subsequent cross-coupling reaction. The methoxymethyl group at the 5-position serves a dual purpose: it electronically modifies the ring, influencing the reactivity of the bromine atoms, and it can be carried through a synthetic sequence or later converted into other functional groups, such as a hydroxymethyl or formyl group, through oxidation. This multi-functional nature makes this compound a strategic component for the convergent synthesis of complex organic targets.
Overview of Research Trajectories Pertaining to Haloaryl Ether Derivatives in Organic Chemistry
Haloaryl ether derivatives represent a significant class of compounds with widespread applications, particularly in pharmaceuticals and agrochemicals. researchgate.net Research in this area is dynamic, with several key trajectories. A major focus has been on the development of new and more efficient methods for the synthesis of aryl ethers, especially diaryl ethers, often through copper- or palladium-catalyzed C-O cross-coupling reactions. researchgate.net These methods aim to improve reaction yields, expand substrate scope, and utilize more environmentally benign catalysts and reaction conditions.
Another prominent research trend involves the introduction of specific halogen atoms, such as fluorine, into aryl ether structures. beilstein-journals.orgresearchgate.net The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which is highly desirable in drug design. researchgate.net Consequently, the development of novel fluorination and halofluorination techniques for aryl ether systems is an active field of investigation. beilstein-journals.org Furthermore, there is ongoing research into the functionalization of haloaryl ethers, using the halogen as a point of attachment for building more complex molecular frameworks. This includes leveraging these compounds as key intermediates in the total synthesis of natural products and their analogs. researchgate.net The unique electronic and steric properties imparted by the ether and halogen substituents continue to make these derivatives attractive targets for methodological and applied synthetic studies.
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
1,3-dibromo-5-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8Br2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
InChI Key |
BDXVIFKJOCEBOR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dibromo 5 Methoxymethyl Benzene
Direct Synthetic Routes and Reaction Pathway Optimization
Direct synthetic routes to 1,3-dibromo-5-(methoxymethyl)benzene (B6252154) would ideally involve the introduction of the bromine and methoxymethyl functionalities in a single or minimal number of steps, with high regioselectivity and yield.
Electrophilic Aromatic Substitution Protocols for Regioselective Bromination
A direct approach to the target molecule could involve the electrophilic bromination of a precursor already containing the methoxymethyl group, such as benzyl (B1604629) methyl ether. However, achieving the desired 1,3-dibromo substitution pattern presents a significant regiochemical challenge. The methoxymethyl group (-CH₂OCH₃) is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. Therefore, direct bromination of benzyl methyl ether would be expected to yield a mixture of 2-bromo- and 4-bromo-1-(methoxymethyl)benzene, with the potential for di- and polybrominated products, but not the desired 1,3-disubstituted pattern.
To achieve the meta-directing influence required for a 1,3-dibromination pattern, one would typically start with a meta-directing group on the benzene (B151609) ring. Subsequent modification of this group to the desired methoxymethyl functionality would then be necessary, which falls under the category of multi-step syntheses.
Functionalization Strategies for Methoxymethyl Ether Introduction
The introduction of a methoxymethyl ether (MOM) group is a common strategy in organic synthesis, often employed as a protecting group for alcohols. This transformation is typically achieved through the Williamson ether synthesis. In the context of synthesizing this compound, this would involve the reaction of a suitable precursor, such as 3,5-dibromobenzyl alcohol, with a methoxymethylating agent.
Common reagents and conditions for this transformation are outlined in the table below.
| Reagent System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 to room temp. | High |
| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room temp. | High |
| Dimethoxymethane | Phosphorus pentoxide (P₂O₅) | Chloroform | Room temp. | Moderate to high |
The choice of base is crucial to deprotonate the alcohol, forming an alkoxide that can then act as a nucleophile. Sodium hydride is a strong, non-nucleophilic base that is highly effective for this purpose. The reaction is typically carried out in an aprotic solvent like THF to avoid side reactions.
Multi-step Syntheses via Precursor Derivatization
Given the challenges in achieving the desired regioselectivity in a direct synthesis, multi-step pathways starting from readily available precursors are the more common and practical approach for preparing this compound. A logical and frequently employed strategy involves the initial synthesis of a 1,3-dibromo-5-substituted benzene ring, followed by functional group manipulation to introduce the methoxymethyl group.
A plausible and well-documented multi-step synthesis begins with the bromination of toluene (B28343) to produce 3,5-dibromotoluene (B156392). The methyl group of 3,5-dibromotoluene can then be functionalized to a bromomethyl group, which is a versatile precursor for the final methoxymethylation step.
Step 1: Synthesis of 3,5-Dibromotoluene
One common method for the synthesis of 3,5-dibromotoluene involves a Sandmeyer-type reaction starting from p-toluidine. The amino group is first protected, followed by dibromination, deprotection, diazotization, and finally, removal of the diazonium group. A more direct, albeit potentially lower-yielding, method is the direct bromination of toluene, though controlling the regioselectivity to favor the 3,5-isomer can be challenging.
Step 2: Benzylic Bromination of 3,5-Dibromotoluene
The methyl group of 3,5-dibromotoluene can be selectively brominated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. This reaction yields 3,5-dibromobenzyl bromide.
A representative experimental procedure for this step is as follows: 3,5-dibromotoluene is dissolved in a suitable solvent like carbon tetrachloride. N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added, and the mixture is heated to reflux. The reaction progress is monitored, and upon completion, the succinimide (B58015) byproduct is filtered off. The solvent is then removed to yield the crude 3,5-dibromobenzyl bromide, which can be purified by crystallization.
| Reactant | Reagent | Initiator | Solvent | Conditions | Product | Yield (%) |
| 3,5-Dibromotoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | 3,5-Dibromobenzyl Bromide | ~44 |
Step 3: Synthesis of this compound
The final step involves the conversion of the bromomethyl group of 3,5-dibromobenzyl bromide to a methoxymethyl ether. This is typically achieved via a Williamson ether synthesis, where a methoxide (B1231860) source acts as the nucleophile.
A common procedure involves reacting 3,5-dibromobenzyl bromide with sodium methoxide in methanol. The reaction proceeds via an SN2 mechanism, where the methoxide ion displaces the bromide ion.
| Reactant | Reagent | Solvent | Conditions | Product |
| 3,5-Dibromobenzyl Bromide | Sodium Methoxide (NaOMe) | Methanol | Room temp. to reflux | This compound |
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. For the synthesis of this compound, several green chemistry principles can be applied.
One key area of improvement is the bromination step. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide, which is a solid and easier to handle, or the in-situ generation of bromine from less hazardous sources like a mixture of sodium bromide and an oxidant (e.g., sodium hypochlorite (B82951) or hydrogen peroxide). uni-muenchen.de Photochemical bromination using NBS can also be considered a greener approach as it can be initiated by visible light, reducing the need for thermal energy and potentially hazardous radical initiators. masterorganicchemistry.com
The choice of solvents is another critical aspect of green chemistry. Replacing hazardous solvents like carbon tetrachloride (used in benzylic bromination) and chlorinated solvents with greener alternatives such as acetonitrile (B52724) or even performing reactions under solvent-free conditions where possible, can significantly improve the sustainability of the synthesis.
Process Intensification and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scale-up strategies to ensure safety, efficiency, and cost-effectiveness.
Process Intensification:
Continuous flow chemistry offers significant advantages over traditional batch processing for both the bromination and etherification steps. Flow reactors provide superior heat and mass transfer, which is particularly important for highly exothermic reactions like bromination, thereby improving safety and selectivity. mdpi.com The in-situ generation of hazardous reagents like bromine can be seamlessly integrated into a flow process, minimizing their accumulation and handling. uni-muenchen.de For the Williamson ether synthesis, continuous flow reactors can enable precise control over reaction time and temperature, leading to higher yields and purity.
Scale-Up Considerations:
When scaling up the synthesis, several challenges must be addressed. For the benzylic bromination with NBS, the reaction is a free-radical process, and ensuring consistent initiation and propagation on a large scale is crucial. novartis.com Thermal safety is a major concern, as side reactions can be exothermic. Careful thermal analysis and engineering controls, such as controlled addition of reagents and efficient heat removal, are necessary for a safe scale-up. novartis.com
For the Williamson ether synthesis, the handling of sodium methoxide, which is moisture-sensitive and corrosive, requires specialized equipment and procedures at an industrial scale. The potential for side reactions, such as elimination, becomes more significant at higher temperatures that may be required for large-scale production. Therefore, optimization of reaction conditions is critical. The workup and purification of the final product also need to be considered for large-scale efficiency, potentially involving distillation or crystallization processes that are amenable to industrial equipment.
Chemical Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Methoxymethyl Benzene
Cross-Coupling Reactions at the Bromine Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. For 1,3-Dibromo-5-(methoxymethyl)benzene (B6252154), the two bromine atoms are prime sites for such transformations, enabling the sequential or simultaneous introduction of new organic fragments.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-based reagents. In the context of this compound, this reaction allows for the introduction of one or two new aryl or heteroaryl groups, leading to the synthesis of complex biaryl and terphenyl structures.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The reactivity of the two bromine atoms in this compound can often be controlled by carefully selecting the reaction conditions, such as the catalyst, base, solvent, and temperature, allowing for either mono- or diarylation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 3-Bromo-5-(methoxymethyl)-1,1'-biphenyl |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 3-Bromo-4'-methoxy-5-(methoxymethyl)-1,1'-biphenyl |
| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 1,3-Bis(naphthalen-2-yl)-5-(methoxymethyl)benzene |
This table presents hypothetical but representative conditions based on typical Suzuki-Miyaura reactions of dibromobenzenes.
Sonogashira Coupling for Terminal Alkyne Incorporation
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This transformation is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. For this compound, the Sonogashira coupling provides a direct route to arylalkyne structures, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
Similar to the Suzuki-Miyaura coupling, selective mono- or di-alkynylation of the dibromo substrate can be achieved. The higher reactivity of aryl bromides compared to chlorides, and iodides compared to bromides, allows for a degree of chemoselectivity in molecules with different halogen substituents. The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation to the palladium center. Subsequent reductive elimination yields the arylalkyne product.
Heck and Stille Coupling Methodologies for Olefin and Stannane Introduction
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The reaction of this compound with various olefins can lead to the formation of stilbene-like structures or other vinylated aromatic compounds. The reaction typically proceeds with high trans selectivity.
The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). A significant advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. This reaction can be used to introduce a wide variety of organic groups onto the aromatic ring of this compound, including alkyl, alkenyl, aryl, and alkynyl moieties. The mechanism involves oxidative addition, transmetalation from the tin reagent, and reductive elimination.
Table 2: Comparison of Heck and Stille Coupling Reactions
| Feature | Heck Coupling | Stille Coupling |
| Coupling Partner | Alkene (Olefin) | Organostannane |
| Catalyst System | Palladium complex, Base | Palladium complex |
| Key Bond Formed | Aryl-Vinyl C-C bond | Aryl-Alkyl/Aryl/Vinyl C-C bond |
| Byproducts | Halide salt, regenerated base | Organotin halide |
| Advantages | Atom economy (alkene partner) | Wide variety of transferable groups, stable reagents |
| Disadvantages | Limited to alkene partners | Toxicity of organotin reagents and byproducts |
Nucleophilic Substitution and Organometallic Reagent Generation
Beyond palladium-catalyzed cross-coupling, the bromine substituents on this compound are susceptible to nucleophilic attack, either directly or after conversion into more reactive organometallic intermediates.
Formation and Reactivity of Grignard Reagents and Organolithium Intermediates
Aryl bromides are common precursors for the formation of highly reactive organometallic reagents, such as Grignard and organolithium compounds. The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether can generate the corresponding Grignard reagent. Due to the presence of two bromine atoms, a mixture of the mono-Grignard and di-Grignard reagents can be formed, with the mono-substituted species often being favored by using a stoichiometric amount of magnesium. These Grignard reagents are potent nucleophiles and strong bases, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.
Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to either lithium-halogen exchange or deprotonation. Lithium-halogen exchange is typically faster for aryl bromides, resulting in the formation of an aryllithium intermediate. These organolithium reagents are generally more reactive than their Grignard counterparts. Careful control of stoichiometry and temperature is crucial to achieve selective mono-lithiation.
Aromatic Nucleophilic Substitution (SNAr) Pathways and Selectivity
Aromatic nucleophilic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The aromatic ring of this compound is not strongly activated towards traditional SNAr, as the methoxymethyl group is not a powerful electron-withdrawing group.
Therefore, nucleophilic substitution on unactivated aryl halides like this compound generally requires harsh reaction conditions (high temperature and pressure) or the use of very strong nucleophiles. An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. This mechanism is favored by the use of extremely strong bases, such as sodium amide (NaNH₂). The base first abstracts a proton ortho to one of the bromine atoms, followed by the elimination of bromide to form a benzyne. The nucleophile then adds to the benzyne, and subsequent protonation gives the substituted product. A characteristic feature of the benzyne mechanism is the potential for the incoming nucleophile to attach at the position vacated by the leaving group or at the adjacent position, a phenomenon known as cine substitution.
Computational Chemistry and Mechanistic Elucidation for Reactions of this compound
Computational methods provide invaluable insights into the reaction mechanisms, transition states, and reactivity patterns of organic molecules. For a polysubstituted system like this compound, these tools can elucidate the complex interplay of electronic and steric effects.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and model reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the detailed mapping of reaction pathways and the determination of activation energies.
For this compound, DFT could be applied to:
Model Deprotection Mechanisms: Calculate the energy barriers for MOM ether cleavage with different Lewis acids to predict the most efficient catalytic system.
Investigate Benzylic Oxidation: Elucidate the mechanism of C-H bond activation at the benzylic position and the subsequent steps leading to the formation of an aldehyde or carboxylic acid.
Analyze Radical Halogenation: Map the potential energy surface for the abstraction of a benzylic hydrogen by a bromine radical and the subsequent reaction of the stabilized benzylic radical. DFT calculations have been instrumental in understanding similar plasmon-mediated dehydrogenation reactions that form benzyl (B1604629) radicals. nih.gov
Molecular orbital (MO) theory, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), is a cornerstone for predicting chemical reactivity. nih.govnih.gov The energies and spatial distributions of these orbitals determine how a molecule interacts with other reagents.
Aromatic Ring Reactivity: The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the electronic nature of its substituents. fiveable.me
Methoxymethyl Substituent (-CH₂OCH₃): This group is an ortho-, para-director and is considered activating. It directs incoming electrophiles to the C2 and C4/C6 positions.
Benzylic Position Reactivity: The enhanced reactivity of the benzylic C-H bonds is also explained by MO theory. The interaction between the σ-orbitals of the benzylic C-H bonds and the π-system of the aromatic ring leads to a raising of the HOMO energy, making the electrons in these bonds more available for reaction (e.g., abstraction by a radical). The resulting benzylic radical is significantly stabilized because its singly occupied p-orbital can overlap with the π-system of the ring, delocalizing the unpaired electron over the entire aromatic system. chemistry.coachlibretexts.org Frontier Molecular Orbital (FMO) analysis can quantify these interactions and rationalize the high selectivity of reactions like benzylic bromination. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Dibromo 5 Methoxymethyl Benzene and Its Derivatives
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-field and multidimensional NMR spectroscopy are indispensable tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the intricate connectivity within the 1,3-Dibromo-5-(methoxymethyl)benzene (B6252154) molecule.
Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxymethyl group. The aromatic region would feature two signals: a singlet for the proton at the C2 position (H-2) and a doublet or singlet for the two equivalent protons at the C4 and C6 positions (H-4, H-6). The methoxymethyl group would produce two singlets: one for the methylene (B1212753) (-CH₂) protons and one for the methyl (-CH₃) protons. The ¹³C NMR spectrum would correspondingly show signals for the four unique aromatic carbons and the two aliphatic carbons of the methoxymethyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-2 | ~7.5 | - |
| H-4, H-6 | ~7.3 | - |
| -CH₂- | ~4.4 | ~73 |
| -OCH₃ | ~3.4 | ~58 |
| C-1, C-3 | - | ~123 |
| C-2 | - | ~134 |
| C-4, C-6 | - | ~130 |
Note: These are estimated values based on standard substituent effects.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra and establishing the bonding framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons at C-2 and C-4/C-6 if any long-range coupling exists, though it may be weak. Primarily, it would confirm the absence of coupling for the singlet protons of the methoxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, as outlined in Table 1. For instance, it would show a correlation between the methylene proton signal (~4.4 ppm) and the methylene carbon signal (~73 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) ¹H-¹³C couplings, which is vital for piecing together the molecular structure. Key correlations would include:
The methylene (-CH₂) protons showing correlations to the aromatic C-5 carbon and the C-4/C-6 carbons.
The methyl (-OCH₃) protons showing a correlation to the methylene (-CH₂) carbon.
The aromatic proton H-2 showing correlations to carbons C-1/C-3 and C-4/C-6.
Advanced Relaxation Measurements and Diffusion-Ordered Spectroscopy (DOSY) for Conformational and Aggregation Studies
DOSY is a powerful NMR technique that separates signals based on the diffusion coefficient of molecules in solution, which is related to their size and shape. While typically applied to mixtures or to study aggregation, a DOSY experiment on a pure sample of this compound would be expected to show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. This would confirm the sample's purity and provide an estimate of the molecule's hydrodynamic radius in the chosen solvent. Should the compound form dimers or larger aggregates in solution, multiple diffusion coefficients might be observed, providing insight into intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₈H₈Br₂O), the exact mass can be calculated, and the presence of two bromine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, confirming the presence of two bromine atoms. ulethbridge.ca
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to elucidate its structure. The fragmentation of this compound is expected to proceed through several key pathways based on the principles observed in similar halogenated and ether-containing aromatic compounds. libretexts.orgnih.gov
Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the benzene (B151609) ring and the methoxymethyl group, or the C-O bond, leading to the formation of a stable dibromobenzyl cation or related fragments.
Loss of Methoxy (B1213986) Group: Cleavage of the methylene-oxygen bond would result in the loss of a methoxy radical (•OCH₃), yielding a [M - 31]⁺ ion.
Loss of Bromine: The loss of one or both bromine atoms ([M - Br]⁺ and [M - 2Br]⁺) is a common pathway for brominated aromatics. nih.gov
Table 2: Predicted Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Formula | Identity |
|---|---|---|
| 278/280/282 | C₈H₈Br₂O⁺ | Molecular Ion (M⁺) |
| 247/249/251 | C₇H₅Br₂⁺ | [M - OCH₃]⁺ |
| 199/201 | C₈H₈BrO⁺ | [M - Br]⁺ |
| 170 | C₇H₆O⁺ | [M - 2Br]⁺ (Fragment of dibromotoluene) nist.gov |
X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements
The benzene ring itself would be planar. The C-Br bond lengths are expected to be approximately 1.90 to 1.91 Å, consistent with values observed in other brominated aromatics. nih.gov The arrangement of molecules in the crystal lattice (crystal packing) would likely be influenced by weak intermolecular interactions, such as C-H···π interactions and, notably, Br···Br contacts, which play a crucial role in the packing of many bromo-aromatic compounds. researchgate.netresearchgate.net
Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Expected Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-Br bond length | ~1.91 Å |
| C-O bond length | ~1.42 Å |
| C-C-C (ring) bond angle | ~120° |
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the characteristic vibrational modes of a molecule's functional groups. The spectra for this compound would be dominated by vibrations associated with the trisubstituted benzene ring, the C-O-C ether linkage, and the C-Br bonds. researchgate.netscispace.com
C-H vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group will appear just below 3000 cm⁻¹.
C=C vibrations: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
C-O vibrations: A strong C-O stretching band from the ether linkage is expected in the 1050-1250 cm⁻¹ region.
Substitution Pattern: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are characteristic of the 1,3,5-trisubstitution pattern on the benzene ring. spectroscopyonline.com
C-Br vibrations: The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 4: Predicted Characteristic Vibrational Frequencies (FT-IR/Raman)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3050-3100 | Aromatic C-H Stretch |
| 2850-2960 | Aliphatic C-H Stretch |
| 1580-1600 | Aromatic C=C Ring Stretch |
| 1450-1490 | Aromatic C=C Ring Stretch |
| 1050-1250 | C-O-C Asymmetric Stretch |
| 800-880 | C-H Out-of-Plane Bend (1,3,5-substitution) |
Applications of 1,3 Dibromo 5 Methoxymethyl Benzene in Complex Molecule Synthesis
Strategic Building Block in Total Synthesis of Natural Products and Bio-Inspired Scaffolds
The structural motif of 1,3-Dibromo-5-(methoxymethyl)benzene (B6252154) is intrinsically valuable for the synthesis of natural products and bio-inspired molecules that contain a 1,3,5-trisubstituted benzene (B151609) core. The two bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings, allowing for the sequential introduction of different molecular fragments. This strategic approach is fundamental to the convergent synthesis of complex target molecules.
While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in a survey of scientific literature, its potential is evident. For instance, in the synthesis of complex polyphenolic natural products or macrocyclic alkaloids, a central aromatic core is often elaborated with various side chains. The bromine atoms on this compound could be sequentially replaced with aryl, alkyl, or vinyl groups. The methoxymethyl group, being relatively stable to many reaction conditions, can be carried through multiple synthetic steps and later deprotected to a hydroxymethyl group or oxidized to an aldehyde or carboxylic acid, providing a further point for diversification.
Utilization in the Convergent Synthesis of Architecturally Complex Organic Structures
For example, two identical or different molecular fragments could be attached to the benzene ring via sequential cross-coupling reactions. This would allow for the rapid construction of C2-symmetric or unsymmetrical molecules. The ability to perform a monolithiation followed by reaction with an electrophile, and then a second, different coupling reaction at the other bromine position, provides a pathway to precisely control the substitution pattern. Although detailed studies focusing specifically on this compound in this context are limited, the principles of convergent synthesis strongly support its utility for creating architecturally complex molecules such as dendrimers or extended π-systems.
Precursor in the Development of Advanced Catalytic Ligands and Supports
Bidentate and pincer-type ligands are crucial components of many homogeneous catalysts. The 1,3-dibromo substitution pattern on the benzene ring is a common feature in the backbone of such ligands. The bromine atoms can be converted into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs).
The synthesis of phosphine (B1218219) ligands, for example, can be achieved by reacting the corresponding organolithium species (generated from the dibromide) with chlorophosphines. The methoxymethyl substituent at the 5-position could serve to modulate the steric and electronic properties of the resulting ligand, potentially influencing the activity and selectivity of the metal complex it coordinates. While the scientific literature describes the synthesis of numerous phosphine ligands from 1,3-dibromobenzene, specific examples commencing from this compound are not yet widely reported. However, its structure is well-suited for the creation of novel ligand architectures for applications in catalysis.
Application in the Construction of Oligomeric and Polymeric Materials Precursors
Dibromoaromatic compounds are fundamental monomers for the synthesis of conjugated polymers through various polymerization methods, including Yamamoto, Suzuki, and Stille polycondensation reactions. These polymers are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Advanced Analytical Methodologies for Characterization and Monitoring of 1,3 Dibromo 5 Methoxymethyl Benzene
Chromatographic Techniques for Purity Profiling and Quantitative Analysis
Chromatography is a cornerstone for separating and quantifying 1,3-Dibromo-5-(methoxymethyl)benzene (B6252154) from impurities and other components in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
HPLC is a primary technique for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) approach is typically effective for this type of substituted benzene (B151609) derivative. While specific application notes for this compound are not widely published, methods for structurally similar compounds, such as 1,3-Dibromo-5-methyl-benzene, provide a strong basis for method development. chemicalbook.comsielc.com
A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid to improve peak shape. sielc.com Detection is most commonly achieved using an Ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. A photodiode array (PDA) detector can also be employed to obtain full UV spectra of the eluting peaks, aiding in peak identification and purity assessment.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | 4-6 minutes |
Gas Chromatography (GC) Coupled with Selective Detectors
For volatile and thermally stable compounds, Gas Chromatography is a powerful alternative. This compound, with a predicted boiling point of approximately 276°C, is amenable to GC analysis. chemicalbook.com The choice of detector is critical for achieving the desired selectivity and sensitivity.
A Flame Ionization Detector (FID) is a common choice for quantitative analysis of organic compounds, offering a wide linear range and good sensitivity. For more selective detection and structural confirmation, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides not only retention time data but also a mass spectrum for each separated component, which can be compared against spectral libraries for positive identification. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in the mass spectrum would be a key identifier for this compound and its fragments.
Table 2: Representative GC-FID/MS Parameters for Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector (FID) | Temperature: 280 °C |
| Detector (MS) | Transfer Line: 280 °C; Ion Source: 230 °C; Scan Range: 50-350 amu |
Spectrophotometric Methods for Concentration Determination in Solution
UV-Visible spectrophotometry is a straightforward and rapid method for determining the concentration of a substance in a solution, provided it contains a chromophore. The substituted benzene ring in this compound acts as a chromophore, absorbing light in the UV region.
To determine the concentration, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. While the specific λmax for this compound is not documented in readily available literature, studies on similar substituted benzenes suggest it would likely fall in the 250-280 nm range. nih.gov This method is particularly useful for routine quality control checks where a rapid concentration measurement is needed.
Hyphenated Techniques (e.g., LC-MS, GC-IR) for Comprehensive Structural and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both structural elucidation and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This is invaluable for identifying unknown impurities and confirming the molecular weight of the main component. For this compound (MW: 279.96 g/mol ), the mass spectrometer would detect the molecular ion, and the characteristic isotopic pattern of the two bromine atoms would serve as a definitive confirmation of its presence.
Gas Chromatography-Infrared Spectroscopy (GC-IR) provides complementary information to GC-MS. As components elute from the GC column, they pass through an infrared spectrometer, which records their IR spectra. The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for the C-H stretches of the aromatic ring and the methoxymethyl group, C-O-C stretching of the ether linkage, and C-Br stretches. The substitution pattern on the benzene ring also gives rise to a characteristic pattern in the "fingerprint" region of the IR spectrum.
Future Research Directions and Emerging Paradigms in 1,3 Dibromo 5 Methoxymethyl Benzene Chemistry
Exploration of Novel Catalytic Systems for Selective Functionalization
The two bromine atoms on the benzene (B151609) ring of 1,3-dibromo-5-(methoxymethyl)benzene (B6252154) are prime targets for catalytic cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems that can achieve selective functionalization of one or both bromine atoms. This could involve the use of sophisticated ligands that can differentiate between the two bromine sites, or the application of catalysts that are sensitive to the electronic and steric environment of the molecule.
Table 1: Potential Catalytic Systems for Selective Functionalization
| Catalytic System | Potential Application | Research Focus |
| Palladium-based catalysts with bulky phosphine (B1218219) ligands | Selective Suzuki or Stille coupling at one bromine site | Ligand design for enhanced selectivity and catalytic turnover. |
| Nickel-catalyzed cross-coupling reactions | Cost-effective and efficient C-C and C-N bond formation | Exploring the reactivity of different nickel precursors and reaction conditions. |
| Copper-catalyzed Ullmann-type reactions | Synthesis of diaryl ethers and other heteroatom-linked compounds | Development of milder reaction conditions and broader substrate scope. |
Detailed research findings in this area would involve systematic screening of various catalysts and ligands, optimization of reaction parameters, and thorough characterization of the resulting products to demonstrate the regioselectivity of the functionalization.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. nih.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. d-nb.info
Future research in this area will likely involve the development of robust flow protocols for the synthesis of this compound itself, as well as its subsequent functionalization. This could include the design of packed-bed reactors containing immobilized catalysts for selective cross-coupling reactions or the use of microreactors for precise control over reaction conditions. Automated synthesis platforms could then be employed to rapidly generate libraries of derivatives for high-throughput screening in drug discovery or materials science applications.
Application in Photoredox Catalysis and Electrosynthesis
The bromine atoms in this compound make it a potential substrate for reactions mediated by photoredox catalysis and electrosynthesis. These techniques offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. beilstein-journals.orgmdpi.com
In the realm of photoredox catalysis, future research could explore the use of visible light and a suitable photocatalyst to generate aryl radicals from this compound. nih.govrsc.org These radicals could then participate in a variety of transformations, such as C-H functionalization or addition to alkenes, to generate complex molecular scaffolds.
Electrosynthesis provides another avenue for the functionalization of this compound. By using an electric current to drive chemical reactions, it is possible to achieve selective transformations without the need for chemical oxidants or reductants. mdpi.com Future studies could investigate the electrochemical reduction of this compound to generate reactive intermediates for subsequent coupling reactions.
Development of Sustainable and Resource-Efficient Synthetic Methodologies
The development of sustainable and resource-efficient synthetic methodologies is a key goal in modern chemistry. rsc.org Future research on this compound will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
This could involve the use of catalytic methods that operate under mild conditions and with high atom economy. Additionally, the exploration of alternative solvents, such as water or bio-based solvents, could further enhance the sustainability of synthetic processes involving this compound. The principles of green chemistry will be a guiding framework for the development of new and improved methods for the synthesis and functionalization of this compound. nih.gov
Computational Design of New Reactions and Reactivity Profiles
Computational chemistry and density functional theory (DFT) can play a crucial role in predicting the reactivity of this compound and in designing new reactions. researchgate.netnih.gov By modeling the electronic structure and properties of the molecule, it is possible to gain insights into its reactivity towards different reagents and catalysts.
Future research in this area will likely involve the use of computational methods to:
Predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Design new catalysts for the selective functionalization of the bromine atoms.
Explore the potential of this compound in novel cycloaddition reactions.
Investigate the mechanism of known and new reactions involving this compound.
The synergy between computational and experimental studies will be essential for accelerating the discovery of new and useful transformations of this compound.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 1,3-dibromo-5-(methoxymethyl)benzene, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, brominating 5-(methoxymethyl)benzene derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). To minimize over-bromination, stoichiometric control and low temperatures (0–5°C) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of di- or tri-brominated byproducts .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- ¹H NMR : The methoxymethyl group (–OCH₂O–) appears as a singlet at δ 3.3–3.5 ppm (integration for 3H), while aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm).
- ¹³C NMR : The brominated carbons resonate at δ 120–130 ppm, and the methoxymethyl carbons appear at δ 55–60 ppm (OCH₃) and δ 70–75 ppm (CH₂).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 295.96 for C₈H₈Br₂O₂) against theoretical values. Discrepancies >5 ppm warrant reanalysis .
Q. What are the key reactivity patterns of this compound in substitution reactions?
- Methodological Answer : The bromine atoms undergo nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The methoxymethyl group stabilizes the intermediate via electron donation, directing substitution to the para position. For example, reaction with amines yields 3-bromo-5-(methoxymethyl)-N-substituted anilines. Monitor reaction progress via TLC (Rf shift) and isolate products via aqueous workup .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for Suzuki-Miyaura coupling of this compound?
- Methodological Answer :
- DFT Calculations : Model the activation energy for oxidative addition of Pd⁰ to C–Br bonds. Prioritize solvents (e.g., THF or toluene) and ligands (e.g., SPhos) that lower transition-state energy.
- Experimental Validation : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) at 80–100°C. Use GC-MS to quantify mono- vs. di-coupled products. Computational predictions should align with experimental yields (±10%) .
Q. How to resolve contradictions in reported spectroscopic data for halogenated derivatives of this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings. For example, HMBC correlations between the methoxymethyl protons and aromatic carbons confirm substitution patterns.
- X-ray Crystallography : Resolve discrepancies in bond angles (e.g., Br–C–Br ~108.7°) by comparing experimental data with structural analogs .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution of this compound?
- Methodological Answer :
- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and suppress β-elimination.
- Temperature Control : Lower reaction temperatures (e.g., 40°C) reduce thermal decomposition.
- Additives : Add crown ethers (e.g., 18-crown-6) to enhance nucleophilicity of alkoxide ions, accelerating substitution over elimination .
Q. How does the methoxymethyl group influence the electronic properties of this compound in electrophilic reactions?
- Methodological Answer :
- Hammett Analysis : The methoxymethyl group (–OCH₂O–) acts as an electron-donating group, decreasing the σ⁺ value (≈ –0.2), which directs electrophiles (e.g., NO₂⁺) to the meta position.
- Kinetic Studies : Compare nitration rates with non-substituted analogs (e.g., 1,3-dibromobenzene) using UV-Vis spectroscopy. A 20–30% rate enhancement is expected due to resonance stabilization .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
